(R)-cyclopropyl(2-fluorophenyl)methanamine
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Overview
Description
®-cyclopropyl(2-fluorophenyl)methanamine is an organic compound with a cyclopropyl group attached to a methanamine moiety, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(2-fluorophenyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the fluorophenyl group. One common method involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of ®-cyclopropyl(2-fluorophenyl)methanamine may involve scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
®-cyclopropyl(2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluorophenyl)ethanamine
- (3-Chloro-2-fluorophenyl)methanamine
- 2,4-Difluorobenzylamine
Uniqueness
®-cyclopropyl(2-fluorophenyl)methanamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(R)-cyclopropyl-(2-fluorophenyl)methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2/t10-/m1/s1 |
InChI Key |
ZGPDSOISFOQZLZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2F)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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